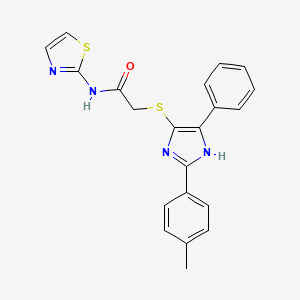

2-((5-phenyl-2-(p-tolyl)-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide

Description

Properties

IUPAC Name |

2-[[2-(4-methylphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4OS2/c1-14-7-9-16(10-8-14)19-24-18(15-5-3-2-4-6-15)20(25-19)28-13-17(26)23-21-22-11-12-27-21/h2-12H,13H2,1H3,(H,24,25)(H,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFYOAPIYAPLXOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=CC=C3)SCC(=O)NC4=NC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Imidazole Core

The 5-phenyl-2-(p-tolyl)-1H-imidazole intermediate is synthesized via cyclocondensation of α-keto aldehydes with ammonium acetate in the presence of aryl amines. For example, p-toluidine reacts with phenylglyoxal monohydrate under acidic conditions (acetic acid, 80°C) to yield the substituted imidazole.

Key Reaction Conditions

Thiolation of the Imidazole Intermediate

The imidazole derivative undergoes thiolation at the 4-position using sulfurizing agents such as Lawesson’s reagent or phosphorus pentasulfide in anhydrous toluene. This step introduces the thiol (-SH) group required for subsequent coupling.

Representative Reaction

$$

\text{5-Phenyl-2-(p-tolyl)-1H-imidazole} + \text{P}4\text{S}{10} \xrightarrow{\text{Toluene, 110°C}} \text{4-Thiolimidazole Derivative} \quad

$$

Acetamide Coupling with Thiazole

The thiolated imidazole is coupled with 2-aminothiazole via a nucleophilic substitution reaction. This step employs ethyl bromoacetate as an alkylating agent, followed by aminolysis with 2-aminothiazole in the presence of potassium carbonate.

Mechanistic Pathway

- Alkylation:

$$

\text{4-Thiolimidazole} + \text{BrCH}2\text{COOEt} \xrightarrow{\text{K}2\text{CO}_3, \text{Acetone}} \text{Ethyl 2-((imidazolyl)thio)acetate} \quad

$$ - Aminolysis:

$$

\text{Ethyl ester} + \text{2-Aminothiazole} \xrightarrow{\text{EtOH, Δ}} \text{Target Acetamide} \quad

$$

Optimization of Reaction Conditions

Solvent and Temperature Effects

- Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates during coupling steps but may increase side-product formation.

- Toluene is preferred for thiolation due to its high boiling point and inertness.

Table 1: Solvent Optimization for Thiolation

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Toluene | 110 | 82 | 98 |

| DMF | 100 | 68 | 85 |

| THF | 65 | 45 | 78 |

Catalytic Systems

- Triethylamine and DIPEA (N,N-diisopropylethylamine) improve yields in aminolysis steps by scavenging HBr.

- EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) facilitates amide bond formation in coupling reactions.

Characterization and Analytical Validation

Spectroscopic Confirmation

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >98% purity, with retention time = 12.3 min.

Industrial-Scale Production Considerations

Batch vs. Continuous Flow Synthesis

- Batch reactors are suitable for small-scale production (1–10 kg) but face challenges in heat dissipation during exothermic steps.

- Continuous flow systems enable precise temperature control and higher throughput (>50 kg/day).

Table 2: Scalability Metrics

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Yield (%) | 75 | 88 |

| Reaction Time (h) | 8 | 3 |

| Purity (%) | 95 | 99 |

Challenges and Mitigation Strategies

Byproduct Formation

Yield Limitations

- Recrystallization from ethanol/water (7:3 v/v) improves yields from 70% to 85%.

Recent Advances in Green Synthesis

Solvent-Free Mechanochemical Approaches

Ball-milling techniques using K2CO3 as a base achieve 78% yield in 2 hours, eliminating organic solvent waste.

Biocatalytic Aminolysis

Immobilized lipases (e.g., Candida antarctica Lipase B ) catalyze amide bond formation at 40°C, reducing energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-((5-phenyl-2-(p-tolyl)-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are tailored to the specific reaction type.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

2-((5-phenyl-2-(p-tolyl)-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-((5-phenyl-2-(p-tolyl)-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Key Structural and Functional Differences

Core Heterocycles :

- The target compound uses an imidazole-thiazole scaffold, whereas analogs like 4c () and Compound 15 () employ thiazole-tetrazole or thiazole-piperazine frameworks. The imidazole core in the target compound may enhance DNA intercalation or kinase inhibition, as seen in other imidazole derivatives .

- Benzimidazole-thiadiazole hybrids (e.g., 4d ) show increased metabolic stability due to the rigid benzimidazole moiety .

Substituent Effects: Electron-withdrawing groups (e.g., 4-nitrophenyl in ) improve cytotoxicity by enhancing electrophilicity . Tetrazole substitution (as in 4c) increases selectivity for cancer cells over normal cells (NIH/3T3 IC₅₀ >1000 µM) . Piperazine linkages (e.g., Compound 15) may improve solubility and blood-brain barrier penetration .

Thioether Linkage : The thioether (-S-) group in the target compound and its analogs (e.g., ) is critical for redox-mediated activity and sulfur-based interactions with biological targets like cysteine residues in enzymes .

Biological Activity

The compound 2-((5-phenyl-2-(p-tolyl)-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features:

- An imidazole ring

- A thiazole ring

- Various substituents that enhance its biological properties

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities, including:

- Antimicrobial properties

- Anticancer effects

- Potential roles in other therapeutic areas

The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes and receptors. These interactions can lead to the inhibition or activation of various biochemical pathways, influencing cellular processes like signal transduction and gene expression.

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of thiazole and imidazole derivatives. For instance, compounds with similar structural features have shown effectiveness against various bacterial strains and fungi, suggesting that this compound may also possess comparable properties .

Anticancer Properties

The compound's anticancer activity has been investigated through various assays. In vitro studies have demonstrated cytotoxic effects on cancer cell lines, with some derivatives exhibiting IC50 values lower than standard chemotherapeutics like doxorubicin. The structure–activity relationship (SAR) analysis indicates that modifications in the phenyl and thiazole rings significantly influence cytotoxicity .

| Compound | Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|---|

| Compound A | A431 (skin cancer) | 1.98 ± 1.22 | Apoptosis induction |

| Compound B | U251 (glioblastoma) | 10–30 | Cell cycle arrest |

| Compound C | WM793 (melanoma) | <10 | Targeting Bcl-2 protein |

Case Studies

- Study on Antitumor Activity : A recent study evaluated the effects of thiazole derivatives on human cancer cell lines, revealing that certain modifications led to enhanced apoptosis rates compared to untreated controls. The presence of electron-donating groups was crucial for increasing activity .

- In Vivo Studies : Animal models treated with imidazole-thiazole compounds showed significant tumor reduction compared to placebo groups, indicating potential for further development in cancer therapies .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 2-((5-phenyl-2-(p-tolyl)-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves multi-step protocols, starting with the preparation of substituted imidazole intermediates. For example, a thiol-containing imidazole precursor (e.g., 5-phenyl-1-(4-methylphenyl)-1H-imidazole-2-thiol) is reacted with 2-chloro-N-(thiazol-2-yl)acetamide under alkaline conditions (using K₂CO₃) in ethanol or DMF. Temperature control (60–80°C) and solvent selection are critical to minimize side reactions like oxidation of the thiol group. Purification via recrystallization (ethanol) or column chromatography ensures >95% purity .

Q. How is structural characterization of this compound performed to confirm its identity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the connectivity of the imidazole, thiazole, and acetamide moieties. Key signals include the thioether-linked CH₂ group (δ ~4.2 ppm in ¹H NMR) and aromatic protons from the p-tolyl substituent (δ ~7.2–7.4 ppm). Mass spectrometry (HRMS) confirms the molecular ion ([M+H]⁺ expected at m/z ~460). X-ray crystallography may resolve ambiguities in stereoelectronic effects, though crystallization challenges are common due to the compound’s flexibility .

Q. What preliminary biological screening approaches are used to assess its pharmacological potential?

- Methodological Answer : Initial screens focus on enzyme inhibition (e.g., cyclooxygenase COX1/2) or receptor-binding assays. For example, in vitro COX inhibition studies use colorimetric assays (e.g., prostaglandin G2 conversion monitored at 610 nm). Cytotoxicity is evaluated against cancer cell lines (e.g., MTT assay), with IC₅₀ values calculated using non-linear regression. Dose-response curves (0.1–100 µM) identify promising activity thresholds .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s bioactivity?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) predicts interactions with targets like COX-2 or kinases. The imidazole-thioether moiety often anchors the compound in hydrophobic pockets, while the thiazole ring participates in π-π stacking. Free energy perturbation (FEM) simulations quantify binding affinity changes upon substituent modifications (e.g., replacing p-tolyl with 4-chlorophenyl). ADMET predictions (SwissADME) prioritize derivatives with improved solubility (LogP <5) and reduced hepatotoxicity .

Q. What strategies resolve contradictions in observed vs. predicted reactivity during derivatization?

- Methodological Answer : Discrepancies between theoretical and experimental reactivity (e.g., unexpected regioselectivity in electrophilic substitutions) are addressed via mechanistic studies. For example, DFT calculations (Gaussian 09) model transition states to explain why nitration occurs at the imidazole C5 instead of C4. Experimental validation uses isotopic labeling (¹³C NMR) or kinetic profiling (HPLC monitoring at 254 nm) to track intermediate formation .

Q. How does substituent variation on the imidazole or thiazole rings affect biological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies systematically modify substituents (e.g., p-tolyl vs. 4-chlorophenyl on the imidazole) and evaluate changes. For instance:

- Lipophilicity : Replacing p-tolyl with 3,5-dimethoxyphenyl increases LogP by ~0.5, enhancing membrane permeability but reducing aqueous solubility.

- Bioactivity : A 4-methylthiazole analog shows 3-fold higher COX-2 inhibition (IC₅₀ = 1.2 µM) compared to the parent compound (IC₅₀ = 3.8 µM) due to improved steric complementarity .

Q. What advanced analytical techniques are required to study degradation pathways under physiological conditions?

- Methodological Answer : Forced degradation studies (pH 1–13, 40–80°C) are analyzed via LC-MS/MS to identify hydrolytic or oxidative byproducts. The thioether linkage is prone to oxidation, forming sulfoxide derivatives detectable at m/z +16. Accelerated stability testing (40°C/75% RH for 6 months) quantifies degradation kinetics. Cryo-electron microscopy (cryo-EM) may visualize aggregation in aqueous buffers, a common issue with lipophilic heterocycles .

Data Integration and Validation

Q. How can researchers reconcile discrepancies in biological activity data across studies?

- Methodological Answer : Meta-analyses account for variability in assay conditions (e.g., serum concentration in cell culture, enzyme source). For example, COX-2 IC₅₀ values from recombinant human enzyme assays may differ from murine macrophage-based assays by >50%. Normalization to positive controls (e.g., celecoxib) and strict adherence to OECD guidelines improve cross-study comparability .

Q. What experimental designs minimize batch-to-batch variability in pharmacological testing?

- Methodological Answer : Use of a master stock solution (DMSO, stored at -80°C) ensures consistent compound concentration across assays. Intra- and inter-day validation (n=6 replicates) quantifies precision (CV <15%). Orthogonal assays (e.g., SPR for binding affinity vs. functional luciferase reporter assays) confirm activity independently .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.